Potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate
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Overview
Description
Potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate typically involves the reaction of 6-(methoxycarbonyl)pyridine with a boron reagent such as boron trifluoride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the borate salt. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger quantities of reactants. The reaction conditions are optimized to maximize yield and minimize impurities, often involving continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the borate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The borate compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Potassium trifluoro(pyridin-3-yl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(2-thienyl)borate
Comparison: Potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of specific organic molecules where such functional groups are desired .
Properties
Molecular Formula |
C7H6BF3KNO2 |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
potassium;trifluoro-(6-methoxycarbonylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C7H6BF3NO2.K/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XETNIPPYTFSGRF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(C=C1)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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